![molecular formula C11H20O B14588153 (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol CAS No. 61314-58-7](/img/structure/B14588153.png)
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,6,6-Trimethylbicyclo[311]heptan-2-yl)methanol is a bicyclic alcohol compound with a unique structure It is characterized by a bicyclo[311]heptane framework with three methyl groups and a hydroxymethyl group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol typically involves the hydroboration-oxidation of 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene. The reaction proceeds as follows:
Hydroboration: The starting material, 2,6,6-trimethylbicyclo[3.1.1]hept-2-ene, is treated with borane (BH3) in tetrahydrofuran (THF) to form the corresponding organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: The major products include 2,6,6-trimethylbicyclo[3.1.1]heptan-2-one or 2,6,6-trimethylbicyclo[3.1.1]heptan-2-al.
Reduction: The major product is 2,6,6-trimethylbicyclo[3.1.1]heptane.
Substitution: The major products include 2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl chloride or 2,6,6-trimethylbicyclo[3.1.1]heptan-2-yl bromide.
科学的研究の応用
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and resins.
作用機序
The mechanism of action of (3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the bicyclic framework provides rigidity, which can affect the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but with a ketone group instead of a hydroxyl group.
2,6,6-Trimethylbicyclo[3.1.1]heptane: This compound lacks the hydroxyl group and is fully saturated.
2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: This compound has a double bond in the bicyclic framework.
Uniqueness
(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol is unique due to its specific combination of a hydroxyl group and a bicyclic framework. This combination imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis, medicinal chemistry, and material science.
特性
CAS番号 |
61314-58-7 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(3,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-8-5-10(9(7)6-12)11(8,2)3/h7-10,12H,4-6H2,1-3H3 |
InChIキー |
KUCHRVAPHCAVCI-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CC(C1CO)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


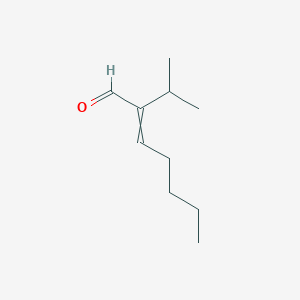


![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
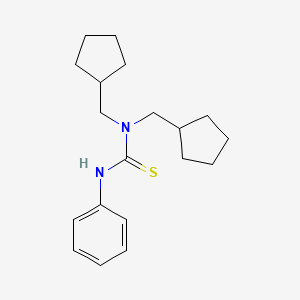
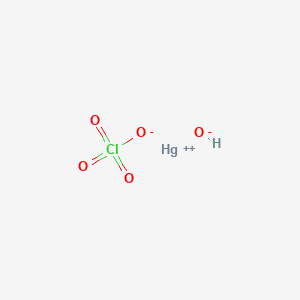
![Benzene-1,3-dicarboxylic acid;4-[3-(1,3-dioxo-2-benzofuran-5-carbonyl)oxy-2,2-dimethylpropoxy]carbonylbenzoic acid;hexanedioic acid](/img/structure/B14588111.png)
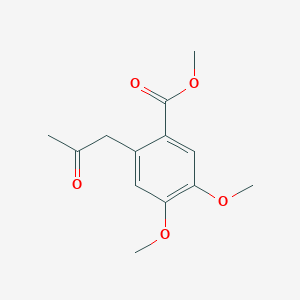
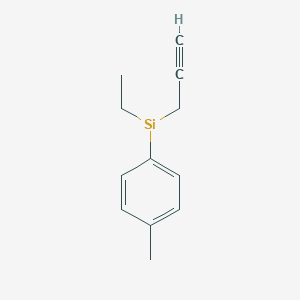
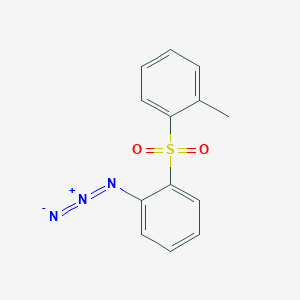
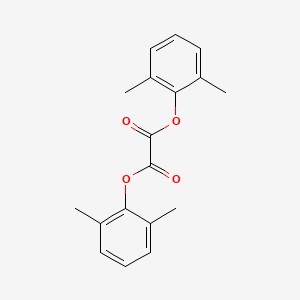

![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
